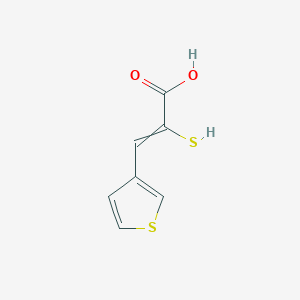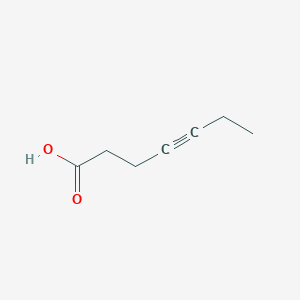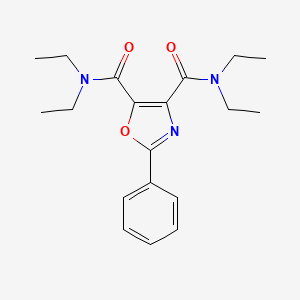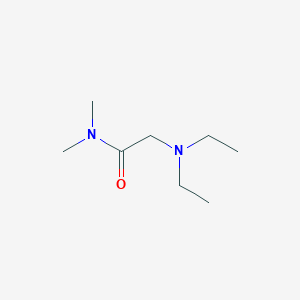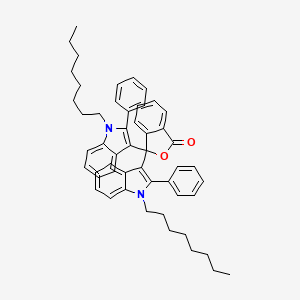
3,3-Bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,3-Bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one” is a complex organic compound that features a benzofuran core substituted with indole and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3,3-Bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.
Indole Substitution: The indole groups can be introduced via electrophilic substitution reactions.
Phenyl and Octyl Group Addition: These groups can be added through Friedel-Crafts alkylation and acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and benzofuran moieties.
Reduction: Reduction reactions could be used to modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or modify substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a fluorescent probe.
Medicine: Possible applications in drug development due to its complex structure.
Industry: Use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action would depend on the specific application. For instance, in a biological context, the compound might interact with specific proteins or enzymes, altering their function. In materials science, its electronic properties would be of primary interest, influencing how it interacts with light or electrical fields.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Bis(1-alkyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one: Variants with different alkyl groups.
3,3-Bis(1-aryl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one: Variants with different aryl groups.
Uniqueness
The uniqueness of “3,3-Bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one” lies in its specific substitution pattern, which can impart unique electronic, photophysical, or biological properties compared to its analogs.
Propriétés
Numéro CAS |
50293-10-2 |
|---|---|
Formule moléculaire |
C52H56N2O2 |
Poids moléculaire |
741.0 g/mol |
Nom IUPAC |
3,3-bis(1-octyl-2-phenylindol-3-yl)-2-benzofuran-1-one |
InChI |
InChI=1S/C52H56N2O2/c1-3-5-7-9-11-25-37-53-45-35-23-20-32-42(45)47(49(53)39-27-15-13-16-28-39)52(44-34-22-19-31-41(44)51(55)56-52)48-43-33-21-24-36-46(43)54(38-26-12-10-8-6-4-2)50(48)40-29-17-14-18-30-40/h13-24,27-36H,3-12,25-26,37-38H2,1-2H3 |
Clé InChI |
FLMKPEOZXWVQGN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C4(C5=CC=CC=C5C(=O)O4)C6=C(N(C7=CC=CC=C76)CCCCCCCC)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea](/img/structure/B14649740.png)
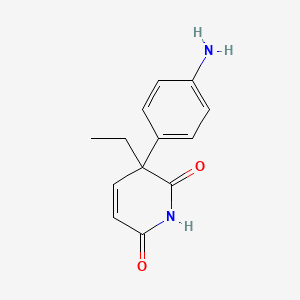
![Acetic acid, [(phenylmethyl)thio]-, phenylmethyl ester](/img/structure/B14649745.png)
